molecular formula C18H17N5O3S B3546631 2-{[4-benzyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide

2-{[4-benzyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide

Cat. No.: B3546631
M. Wt: 383.4 g/mol
InChI Key: UNVDWTNTXXDNKQ-UHFFFAOYSA-N
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Description

The compound “2-{[4-benzyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a benzyl group and a 4-nitrophenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,4-triazole ring, followed by substitution at the 4 and 5 positions of the ring with the benzyl and 4-nitrophenyl groups, respectively . The exact synthetic route would depend on the starting materials and the specific conditions required for each step.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, along with the benzyl and 4-nitrophenyl substituents . The presence of the nitro group on the phenyl ring could introduce some electronic effects that might influence the reactivity of the molecule.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitro group on the phenyl ring, as well as the sulfur atom in the thioacetamide group . The compound could potentially undergo a variety of reactions, including nucleophilic substitutions or electrophilic aromatic substitutions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the nitro group could make the compound more polar, influencing its solubility in different solvents .

Properties

IUPAC Name

2-[[4-benzyl-5-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S/c1-19-16(24)12-27-18-21-20-17(14-7-9-15(10-8-14)23(25)26)22(18)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVDWTNTXXDNKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NN=C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-benzyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
2-{[4-benzyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide
Reactant of Route 3
Reactant of Route 3
2-{[4-benzyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide
Reactant of Route 4
Reactant of Route 4
2-{[4-benzyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide
Reactant of Route 5
Reactant of Route 5
2-{[4-benzyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide
Reactant of Route 6
Reactant of Route 6
2-{[4-benzyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide

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